2-(But-3-en-2-yl)-6-nitrophenol
Description
2-(But-3-en-2-yl)-6-nitrophenol is a nitrophenol derivative featuring a nitro group (-NO₂) at the 6-position and a but-3-en-2-yl substituent (CH₂CHCH(CH₃)-) at the 2-position of the phenolic ring. This compound combines the electron-withdrawing nitro group with an alkenyl substituent, which may confer unique reactivity, such as susceptibility to electrophilic addition or polymerization.
Properties
CAS No. |
31225-05-5 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-but-3-en-2-yl-6-nitrophenol |
InChI |
InChI=1S/C10H11NO3/c1-3-7(2)8-5-4-6-9(10(8)12)11(13)14/h3-7,12H,1H2,2H3 |
InChI Key |
HLYVXHPHLRDLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=C(C(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Buten-3-yl)-6-nitrophenol typically involves the nitration of phenol followed by the alkylation of the nitrophenol derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the reaction of the nitrophenol with 1-buten-3-yl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2-(1-Buten-3-yl)-6-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Buten-3-yl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
2-(1-Buten-3-yl)-6-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Buten-3-yl)-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The nature of the substituent at the 2-position significantly influences the properties of 6-nitrophenol derivatives:
*Estimated based on structural analogs.
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl in 2-chloro-6-nitrophenol) increase phenolic acidity compared to electron-donating substituents (e.g., tert-butyl) .
- Steric Effects : Bulky substituents like tert-butyl hinder electrophilic substitution reactions, whereas alkenyl groups (e.g., but-3-en-2-yl) may promote addition or crosslinking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
